4-(Bromomethyl)-5-methyl-3-phenylisoxazole
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-(Bromomethyl)-5-methyl-3-phenylisoxazole involves multicomponent reactions and electrochemically induced transformations. For example, a study described the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one, among others, to yield a compound with potential biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020). Another approach involves a three-component synthesis using N-bromosuccinimide (NBS) to promote the formation of α,β-unsaturated isoxazol-5(4H)-ones (Kiyani et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Bromomethyl)-5-methyl-3-phenylisoxazole has been determined using X-ray analysis, revealing insights into their geometrical properties, bond lengths, and angles. This structural information is crucial for understanding the compound's reactivity and potential interactions (Bovio & Locchi, 1972).
Chemical Reactions and Properties
Chemical reactions involving 4-(Bromomethyl)-5-methyl-3-phenylisoxazole derivatives include the palladium-catalyzed insertion reaction of isocyanides, demonstrating the compound's versatility in synthetic chemistry for the construction of 4-aminomethylidene isoxazolone derivatives (Zhu et al., 2019). This highlights its utility in synthesizing novel compounds with potential pharmacological activities.
Physical Properties Analysis
Studies have indicated differences in physical properties between isoxazole derivatives, including melting points, solubility, and crystalline structure. These properties are influenced by the presence of bromomethyl and phenyl groups, affecting the compound's overall stability and reactivity (Sabelli & Zanazzi, 1969).
Chemical Properties Analysis
The chemical properties of 4-(Bromomethyl)-5-methyl-3-phenylisoxazole derivatives have been explored through their reactivity in various chemical reactions, including their role as intermediates in the synthesis of more complex organic molecules. For instance, the reaction with diazotized substituted amine to form azo dyes demonstrates the compound's utility in synthesizing materials with potential applications in dyes and markers (Banpurkar, Wazalwar, & Perdih, 2018).
Scientific Research Applications
-
4-(Bromomethyl)benzonitrile
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole .
- Methods of Application : The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide .
- Results or Outcomes : The reaction results in the formation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
-
Poly(styrene-b-methyl methacrylate) Block Copolymers
- Scientific Field : Polymer Chemistry
- Application Summary : These block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent .
- Methods of Application : The RAFT-macro agent was synthesized using 4-bromomethyl benzoyl chloride and N-bromosuccinimide. This agent was then reacted with styrene to obtain the block copolymers .
- Results or Outcomes : The resulting block copolymers had molecular weights ranging from 24,900 g/mol to 74,100 g/mol .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-5-methyl-3-phenyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMWXWMCOJBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379843 | |
Record name | 4-(Bromomethyl)-5-methyl-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-5-methyl-3-phenylisoxazole | |
CAS RN |
180597-83-5 | |
Record name | 4-(Bromomethyl)-5-methyl-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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